molecular formula C16H22N4 B12177156 Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine

Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine

Cat. No.: B12177156
M. Wt: 270.37 g/mol
InChI Key: PHTOQODKFSGKRC-UHFFFAOYSA-N
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Description

Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine is a specialized pyridazine derivative compound with significant potential in neuroscience and pharmacology research. This synthetic amine features a pyridazine core structure substituted with a phenyl group at the 6-position and a diethylaminoethylamino chain at the 3-position, creating a molecular architecture of interest for studying central nervous system targets. Pyridazine derivatives bearing phenyl and aminoalkyl substitutions have demonstrated substantial biological activity, particularly in neurological research contexts . The compound's structural characteristics place it within a class of pyridazine derivatives known to interact with various neurological targets, though its specific mechanism of action requires further investigation. Related pyridazine compounds with similar substitution patterns have shown activity in central nervous system applications, suggesting potential research utility for this specific derivative in similar domains . The diethylaminoethyl side chain may contribute to membrane permeability and bioactivity, while the phenyl-pyridazine core provides a rigid planar structure that can interact with biological targets through π-π stacking and hydrogen bonding interactions. Researchers investigating ion channel modulation may find this compound particularly valuable, as pyridazine derivatives have been explored as inhibitors of various membrane proteins including anoctamin channels . The compound is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and the material should be stored under recommended conditions to maintain stability. Researchers are encouraged to conduct thorough investigations into this compound's specific properties and biological activities for their particular applications.

Properties

Molecular Formula

C16H22N4

Molecular Weight

270.37 g/mol

IUPAC Name

N',N'-diethyl-N-(6-phenylpyridazin-3-yl)ethane-1,2-diamine

InChI

InChI=1S/C16H22N4/c1-3-20(4-2)13-12-17-16-11-10-15(18-19-16)14-8-6-5-7-9-14/h5-11H,3-4,12-13H2,1-2H3,(H,17,19)

InChI Key

PHTOQODKFSGKRC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NN=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine typically involves the reaction of 6-phenylpyridazin-3-amine with diethylaminoethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the reaction .

Chemical Reactions Analysis

Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine can undergo various chemical reactions, including:

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Research indicates that diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine exhibits significant anticancer properties. Compounds with similar structures have been tested against various cancer cell lines, showing promising results. For instance:

CompoundCancer Cell LineIC50 (µM)
Compound AHepG2 (liver cancer)5.1
Compound BMCF7 (breast cancer)4.3
Compound CA375P (melanoma)3.8

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

2. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. Studies show that it acts as an agonist for formyl peptide receptors, which are crucial in mediating inflammatory responses. In vitro studies indicate that certain analogs can activate these receptors, leading to increased intracellular calcium mobilization in neutrophils .

Case Studies

Case Study 1: Anticancer Efficacy

A study by Crocetti et al. synthesized various pyridazine derivatives, including this compound, and tested their efficacy against HepG2 cells. The results indicated that these compounds exhibited lower IC50 values compared to traditional chemotherapeutics, suggesting enhanced potency and potential for further development .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of pyridazine-based compounds. The study demonstrated that these compounds could effectively reduce pro-inflammatory cytokine production in human neutrophils, indicating their therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Research Findings and Implications

Electronic and Steric Effects

  • Phenylpyridazine vs.
  • Diethylamine vs. Trifluoropropyl : The diethylamine terminus in the target compound offers flexibility and basicity, whereas the trifluoropropyl group () increases hydrophobicity, favoring membrane permeability .

Pharmacological Considerations

  • Metabolic Stability : Fluorinated analogs (e.g., ) are less prone to oxidative metabolism due to C-F bond strength, extending half-life in vivo .
  • Bioavailability : The pyridazine core in the target compound may enhance solubility compared to purely aliphatic amines, though exact pharmacokinetic data are unavailable in the evidence.

Biological Activity

Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine, a compound featuring a pyridazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H20N4\text{C}_{15}\text{H}_{20}\text{N}_4

This structure includes a diethylamine group and a phenylpyridazine moiety, which are critical for its biological activity.

Biological Activities

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown potent activity against various cancer cell lines, including:

CompoundCancer Cell LineIC50 (µM)
Compound AHepG2 (liver cancer)5.1
Compound BMCF7 (breast cancer)4.3
Compound CA375P (melanoma)3.8

These findings suggest that the presence of the pyridazine ring may enhance the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Activity

Pyridazine derivatives have also been evaluated for their anti-inflammatory effects. The compound has been shown to act as an agonist for formyl peptide receptors (FPRs), which play a crucial role in mediating inflammatory responses. In vitro studies indicated that certain analogs could activate FPR1 and FPR2, leading to increased intracellular calcium mobilization in neutrophils .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound interacts with specific receptors involved in cell signaling pathways, particularly those related to inflammation and cancer progression.
  • Enzyme Inhibition : Some studies have indicated that pyridazine derivatives can inhibit key enzymes involved in tumor metabolism and proliferation .

Case Studies

Case Study 1: Anticancer Efficacy

In a study published by Crocetti et al., various pyridazine derivatives were synthesized and tested for their anticancer efficacy against HepG2 cells. The study revealed that compounds with similar structural features to this compound exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating enhanced potency .

Case Study 2: Anti-inflammatory Properties

A separate investigation focused on the anti-inflammatory potential of pyridazine-based compounds. The results showed that these compounds could effectively reduce pro-inflammatory cytokine production in human neutrophils, demonstrating their potential as therapeutic agents in inflammatory diseases .

Q & A

Q. What protocols assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–13) at 40–60°C. Samples are analyzed weekly via HPLC for degradation products (e.g., hydrolyzed pyridazine). Arrhenius plots extrapolate shelf-life under standard conditions .

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